![molecular formula C9H5ClN6 B2392830 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1340235-98-4](/img/structure/B2392830.png)
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and other proliferative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is known for its mild and convenient reaction conditions. The process begins with the preparation of 1-(pyrazin-2-yl)guanidine, which is then subjected to oxidative cyclization to form the desired triazolopyrazine compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .
Aplicaciones Científicas De Investigación
Synthesis of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
The synthesis typically involves the reaction of 3-chloropyrazin-2-yl hydrazine with suitable reagents under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time. The compound can also be synthesized through cyclization reactions that involve the formation of the triazole ring fused to the pyrazine structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound Evaluation : In a study evaluating multiple derivatives for their activity against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines, several compounds showed IC50 values in the low micromolar range. The most promising derivative exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
Kinase Inhibition
The compound has been explored as a dual inhibitor for c-Met and VEGFR-2 kinases:
- Mechanism of Action : The inhibition of these kinases is crucial as they are involved in tumor growth and angiogenesis. The most active compound in this series demonstrated IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, indicating potent activity .
Antimicrobial Properties
In addition to antitumor activity, derivatives have shown potential antimicrobial effects:
- Antimicrobial Screening : A range of synthesized compounds were tested for their antibacterial and antifungal properties. Many exhibited significant activity against various pathogens, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a specific derivative of this compound on human cancer cell lines. The results indicated that treatment led to cell cycle arrest and apoptosis in A549 cells, validated by Western blot analysis showing decreased expression levels of c-Met and VEGFR-2 proteins .
Case Study 2: Antimicrobial Activity
Another research focused on synthesizing new derivatives and evaluating their antimicrobial efficacy against a panel of bacterial strains. The findings revealed that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new antimicrobial agents .
Summary Table of Biological Activities
Activity Type | Target Cell Lines | IC50 Values (µM) | Remarks |
---|---|---|---|
Antitumor | A549 | 0.98 | Significant antiproliferative effect |
MCF-7 | 1.05 | Comparable to standard treatments | |
Kinase Inhibition | c-Met | 0.026 | Potent inhibitor |
VEGFR-2 | 2.6 | Effective in reducing angiogenesis | |
Antimicrobial | Various pathogens | Varies | Promising results against resistant strains |
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and survival. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound binds effectively to the active sites of these kinases, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine apart is its specific substitution pattern and its potent kinase inhibitory activity. This makes it a particularly attractive candidate for the development of targeted cancer therapies .
Actividad Biológica
8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C8H7ClN4
- Molecular Weight: 196.64 g/mol
- CAS Number: 1340235-98-4
The compound primarily targets c-Met kinase and carbonic anhydrase , which are crucial in various cellular processes including growth and survival. The interaction with these targets leads to:
- Inhibition of c-Met kinase: This affects signaling pathways related to cell proliferation and metastasis.
- Interaction with carbonic anhydrase: This can influence pH regulation in tumors, enhancing therapeutic efficacy.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 | 5.0 |
MCF-7 | 7.5 |
HeLa | 4.0 |
These results suggest that the compound could serve as a promising candidate for cancer therapy due to its ability to target multiple pathways involved in tumor growth.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
These findings indicate that the compound may be useful in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity. Research has shown that:
- Alkyl substitutions at the R2 position improve lipophilicity and cellular permeability.
- Aromatic groups can enhance π-π stacking interactions with target proteins.
Case Studies
- Anticancer Efficacy : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction through caspase activation.
- Antimicrobial Testing : In a series of tests against clinical isolates of Staphylococcus aureus and Escherichia coli, the compound showed comparable efficacy to standard antibiotics like ampicillin, indicating its potential as an alternative treatment option.
Propiedades
IUPAC Name |
8-chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN6/c10-7-9-15-14-8(16(9)4-3-13-7)6-5-11-1-2-12-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVFIWYMPVWEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C3N2C=CN=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340235-98-4 |
Source
|
Record name | 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.